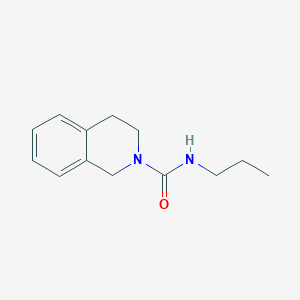

N-Propyl-3,4-dihydroisoquinoline-2(1H)-carboxamide

Description

Properties

CAS No. |

88630-43-7 |

|---|---|

Molecular Formula |

C13H18N2O |

Molecular Weight |

218.29 g/mol |

IUPAC Name |

N-propyl-3,4-dihydro-1H-isoquinoline-2-carboxamide |

InChI |

InChI=1S/C13H18N2O/c1-2-8-14-13(16)15-9-7-11-5-3-4-6-12(11)10-15/h3-6H,2,7-10H2,1H3,(H,14,16) |

InChI Key |

JORKKSUCVHWJBE-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)N1CCC2=CC=CC=C2C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Propyl-3,4-dihydroisoquinoline-2(1H)-carboxamide typically involves the following steps:

Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine reacts with an aldehyde or ketone in the presence of an acid catalyst.

Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides.

Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid or ester with ammonia or an amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-Propyl-3,4-dihydroisoquinoline-2(1H)-carboxamide can undergo various chemical reactions, including:

Oxidation: This can lead to the formation of N-Propyl-3,4-dihydroisoquinoline-2(1H)-carboxylic acid.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis.

Biology: Potential use in studying biological pathways and enzyme interactions.

Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.

Industry: Could be used in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of N-Propyl-3,4-dihydroisoquinoline-2(1H)-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or interacting with nucleic acids. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

(A) (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (BPIQC)

- Structure : Features an N-benzyl group and a phenyl ring at position 1.

- Activity: Demonstrated potent antidepressant effects in the forced swimming test (immobility time: 11.0 ± 7.1 s, p < 0.001) . Inhibited monoamine oxidase (MAO)-A (IC50: 1.38 µM) and MAO-B (IC50: 2.48 µM) . No cytotoxicity observed in L929 cells .

- SAR Insight : The benzyl group enhances π–π stacking interactions with enzyme active sites, improving binding affinity .

(B) Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (Compound 6d)

- Structure: Contains an ethyl ester at the carboxamide position and methoxy groups on the isoquinoline ring.

(C) N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

- Structure : Substituted with a fluorophenyl-oxadiazole moiety.

(D) N-Propyl-3,4-dihydroisoquinoline-2(1H)-carboxamide

- Structure : Simplified alkyl chain (propyl) at the N-position.

Pharmacological Profile Comparison

Molecular Docking and Binding Interactions

- BPIQC : Forms hydrogen bonds with Tyr 398 (MAO-A) and Tyr 435 (MAO-B), with π–π stacking between the benzyl group and Tyr 407 .

Biological Activity

N-Propyl-3,4-dihydroisoquinoline-2(1H)-carboxamide is a compound belonging to the class of isoquinoline derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to summarize the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Structure and Synthesis

The structure of N-Propyl-3,4-dihydroisoquinoline-2(1H)-carboxamide can be represented as follows:

This compound is synthesized through various methods involving the cyclization of appropriate precursors, often utilizing catalysts to enhance yield and selectivity. The synthesis route typically involves the formation of the isoquinoline core followed by functionalization at the carboxamide position.

1. Urease Inhibition

Recent studies have highlighted the urease inhibitory activity of related dihydroisoquinoline derivatives. For instance, a library of N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues demonstrated significant urease inhibition with IC50 values ranging from 11.2 to 56.7 μM. Notably, certain derivatives exhibited more potent activity than the standard thiourea . Although specific data for N-Propyl-3,4-dihydroisoquinoline-2(1H)-carboxamide is limited, its structural similarity suggests potential urease inhibitory properties.

2. Antidepressant Activity

Compounds within the dihydroisoquinoline class have been explored for their antidepressant effects. Research indicates that modifications at specific positions on the isoquinoline scaffold can enhance their efficacy. For example, certain derivatives have shown promising results in preclinical models of depression, indicating that N-Propyl-3,4-dihydroisoquinoline-2(1H)-carboxamide may also possess similar properties .

3. Anti-inflammatory Effects

Dihydroisoquinoline derivatives have been implicated in anti-inflammatory pathways. Some studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce nitric oxide production in vitro, which could position them as candidates for treating inflammatory diseases .

Structure-Activity Relationships (SAR)

The biological activity of N-Propyl-3,4-dihydroisoquinoline-2(1H)-carboxamide is influenced significantly by its chemical structure. Key factors affecting its activity include:

- Substituents on the Isoquinoline Ring : Electron-donating groups generally enhance activity.

- Positioning of Functional Groups : The spatial arrangement of substituents impacts binding affinity and selectivity towards biological targets .

Case Study 1: Urease Inhibition

A study involving a series of N-Aryl derivatives demonstrated that compounds with electron-donating groups at specific positions showed superior urease inhibition compared to those with electron-withdrawing groups. This highlights the importance of SAR in predicting the biological activity of related compounds .

Case Study 2: Antidepressant Efficacy

In a preclinical model using mice treated with various isoquinoline derivatives, significant reductions in symptoms associated with depression were observed. The study emphasized that structural modifications led to improved pharmacological profiles compared to earlier lead compounds .

Q & A

Basic: What synthetic methodologies are most effective for preparing N-propyl-3,4-dihydroisoquinoline-2(1H)-carboxamide analogs?

The synthesis of 3,4-dihydroisoquinoline carboxamide derivatives typically involves:

- Ugi-type multicomponent reactions for scaffold diversification, as demonstrated in the synthesis of structurally related compounds (e.g., using propiolic acid, tetrahydroisoquinoline, and isonitriles) .

- Reductive amination with NaBH₄ and BF₃·Et₂O to introduce substituents at the carboxamide position, achieving moderate yields (33–46%) .

- Protecting group strategies , such as tert-butyl carbamates (e.g., tert-butyl 6-(trifluoromethylsulfonyloxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate), to enable selective functionalization .

Key optimization parameters : Solvent polarity, temperature, and catalyst ratios significantly impact reaction efficiency.

Basic: How are structural and stereochemical features of N-propyl-3,4-dihydroisoquinoline-2(1H)-carboxamide confirmed experimentally?

- Chiral resolution : HPLC with chiral stationary phases (e.g., for (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate derivatives) .

- Spectroscopic characterization :

- ¹H/¹³C NMR to confirm regiochemistry and substituent placement.

- X-ray crystallography for absolute stereochemical assignment, as seen in related tetrahydroisoquinoline-carboxamide structures .

- Mass spectrometry (HRMS) for molecular weight validation (e.g., C18H19NO2, MW 281.35) .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

- Enzyme inhibition assays :

- Antiproliferative activity : MTT assays against cancer cell lines (e.g., 46% growth inhibition at 10 µM for fluorinated analogs) .

Advanced: How can structural modifications balance multi-target inhibition (e.g., MAO and cholinesterase) while minimizing off-target effects?

- Rational design strategies :

- Computational modeling : Molecular docking to predict binding affinities to MAO-A/B and acetylcholinesterase active sites .

Data contradiction note : Longer alkyl chains may improve MAO-B selectivity but reduce solubility, requiring empirical optimization .

Advanced: What challenges arise in achieving enantiomeric purity during asymmetric synthesis?

- Chiral center instability : Racemization at the C1 position of the tetrahydroisoquinoline core during acidic/basic workups .

- Resolution methods :

Advanced: How can selectivity for PRMT5 over other methyltransferases be engineered?

- Pharmacophore mapping :

- Selectivity assays : Counter-screening against PRMT4/7 and histone methyltransferases to validate specificity .

Advanced: How should contradictory data in biological assays (e.g., variable IC₅₀ values across studies) be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.